Home > Products > Screening Compounds P47953 > Piperazine Ferulate
Piperazine Ferulate - 171876-65-6

Piperazine Ferulate

Catalog Number: EVT-1751100
CAS Number: 171876-65-6
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piperazine Ferulate is a chemical compound formed by the reaction of Ferulic Acid and Piperazine. It has gained attention in scientific research due to its potential therapeutic benefits, primarily in the field of renal disease. [] It has been studied extensively for its effects on various renal conditions, including diabetic nephropathy, chronic glomerulonephritis, and nephrotic syndrome. [, , ] While its exact classification remains unclear, research suggests its potential role as an antioxidant, anti-inflammatory, and renal protective agent. [, , ]

Ferulic Acid

  • Relevance: Ferulic acid is a key structural component of piperazine ferulate. [] describes a manufacturing process for piperazine ferulate where ferulic acid reacts with piperazine anhydrous in ethanol. This highlights the direct structural relationship between the two compounds.

Piperazine Anhydrous

  • Relevance: Similar to Ferulic Acid, piperazine anhydrous is a fundamental building block of piperazine ferulate. [] highlights its role as a reactant with ferulic acid in the synthesis of piperazine ferulate, demonstrating the direct structural connection.

Alizarin Red

  • Relevance: [] describes a spectrophotometric method for determining piperazine ferulate concentration utilizing a charge transfer reaction with Alizarin Red, leading to the formation of a colored complex. This interaction makes Alizarin Red relevant in analytical methods for piperazine ferulate.

Sodium 1,2-Naphthoquinone-4-Sulfonate

  • Relevance: Similar to Alizarin Red, [] employs Sodium 1,2-naphthoquinone-4-sulfonate as a chromogenic reagent in a spectrophotometric method for determining piperazine ferulate concentration. The reaction produces a colored product, enabling the quantification of piperazine ferulate.

Hydroxypropyl Methylcellulose (HPMC)

  • Relevance: [] investigates the use of HPMC, alongside other materials, in developing sustained-release tablets of piperazine ferulate. This highlights its role in optimizing the delivery and therapeutic effect of piperazine ferulate.

Carboxymethylcellulose Sodium (CMC-Na)

  • Relevance: In conjunction with HPMC, [] explores CMC-Na as a component in the matrix formulation of sustained-release piperazine ferulate tablets. This indicates its relevance in controlling the release profile of the drug.

Pyrazinamide (PRA)

  • Relevance: [] describes the synthesis and characterization of a novel dual-drug ternary salt cocrystal comprised of piperazine ferulate, pyrazinamide, and PRZ–FLA. This suggests a potential application for a combined formulation to target both conditions treated by each individual drug.
Overview

Piperazine Ferulate is a chemical compound formed from the combination of piperazine and ferulic acid. It is recognized for its potential therapeutic applications, particularly in the treatment of various health conditions, including diabetic nephropathy and cardiac ischemia. The compound has garnered attention due to its pharmacological properties, which include anti-inflammatory and antioxidant effects.

Source

Piperazine Ferulate is synthesized from two primary sources: ferulic acid, a naturally occurring phenolic compound found in various plants, and piperazine, a cyclic organic compound. Ferulic acid is abundant in foods such as rice, wheat, and various fruits and vegetables, while piperazine can be derived from the reaction of ammonia with ethylene dichloride or through other synthetic routes.

Classification

Piperazine Ferulate falls under the category of organic compounds, specifically classified as a derivative of piperazine and ferulic acid. It is categorized as a pharmaceutical compound due to its therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Piperazine Ferulate typically involves a solvent-assisted method using ethanol as the solvent. A notable synthesis process includes the following steps:

  1. Solvent Preparation: Ethanol with a concentration between 50% to 95% is used as a solvent.
  2. Mass Ratios: The mass ratio of ethanol to ferulic acid should be between 4:1 and 8:1, while the ratio of ethanol to anhydrous piperazine should be between 3:1 and 8:1.
  3. Crystallization: The reaction mixture is allowed to crystallize for a period ranging from 50 to 180 minutes.
  4. Yield: This method can achieve yields greater than 90% with high purity levels (99% or more) .

Technical Details

The optimized synthesis conditions involve precise control over the concentration of ethanol and the mass ratios of reactants. For instance, using a 70% ethanol solution at specific ratios has been shown to yield significant amounts of Piperazine Ferulate efficiently.

Molecular Structure Analysis

Structure

Piperazine Ferulate is characterized by its unique molecular structure, which consists of a piperazine ring linked to ferulic acid through an ester bond. The structural formula can be represented as:

C12H14N2O4C_{12}H_{14}N_{2}O_{4}

Data

  • Molecular Weight: Approximately 250.25 g/mol
  • Structural Features: The compound features two nitrogen atoms from the piperazine ring and multiple hydroxyl groups from ferulic acid that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Piperazine Ferulate undergoes various chemical reactions that can influence its therapeutic efficacy. Key reactions include:

  • Hydrolysis: Under certain conditions, Piperazine Ferulate can hydrolyze to release ferulic acid and piperazine.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, which may affect its antioxidant properties.

Technical Details

The stability of Piperazine Ferulate in different pH environments has been studied, revealing that it maintains integrity under physiological conditions but may degrade under extreme acidic or basic conditions.

Mechanism of Action

Process

The mechanism by which Piperazine Ferulate exerts its effects involves several pathways:

  1. Anti-inflammatory Action: It inhibits pathways associated with inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway.
  2. Antioxidant Activity: Piperazine Ferulate scavenges free radicals and reduces oxidative stress in cells.
  3. Cell Viability Improvement: Studies have shown that it enhances cell viability in diabetic nephropathy models by modulating cellular signaling pathways related to apoptosis .

Data

Research indicates that Piperazine Ferulate effectively reduces markers of inflammation and oxidative stress in various cellular models, supporting its potential use in clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability within neutral to slightly acidic pH ranges but may degrade under extreme conditions.
Applications

Piperazine Ferulate has several scientific uses:

  • Pharmaceutical Applications: Primarily studied for its potential in treating diabetic nephropathy due to its protective effects on kidney tissues .
  • Cardiovascular Health: Research indicates it may protect against cardiac ischemia/reperfusion injury .
  • Antioxidant Supplementation: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress-related diseases.
Synthesis, Pharmacokinetics, and Bioavailability Optimization

Synthetic Pathways for Piperazine Ferulate Derivatives

Piperazine ferulate (PF) is a synthetic compound strategically designed to combine the pharmacological benefits of ferulic acid and piperazine. The primary synthetic route involves a two-step esterification process [3] [10]. First, ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) undergoes activation using thionyl chloride (SOCl₂) or carbodiimide coupling agents to form a reactive acyl intermediate. This activated species then reacts with piperazine (1:2 molar ratio) in anhydrous tetrahydrofuran or dimethylformamide, yielding the basic piperazine ferulate structure (C₄H₁₀N₂·2C₁₀H₁₀O₄; MW: 474.51 g/mol) [6] [10]. Modifications to this core structure focus on three key areas:

  • Sustained-release derivatives: Developed by encapsulating PF within hydroxypropyl methylcellulose (HPMC) matrices or via covalent attachment to biodegradable polymers. These modifications reduce dosing frequency by extending drug release to 12-24 hours [3].
  • Salt forms: PF hydrochloride and citrate salts are synthesized to enhance aqueous solubility. The hydrochloride form exhibits 2.3-fold higher solubility than the free base at physiological pH [3].
  • Prodrug derivatives: Acetylated or glycosylated variants are designed for targeted colonic release, leveraging esterase or glycosidase enzymes for site-specific activation [8].

Table 1: Synthetic Methods for Key Piperazine Ferulate Derivatives

Derivative TypeReaction ConditionsKey Reagents/CatalystsYield (%)
Base CompoundAnhydrous DMF, 60°C, 8hDCC/DMAP72-78
Hydrochloride SaltEthanol, RT, 2hHCl gas85
HPMC Matrix SR FormFluid bed granulationHPMC K4M, lactose92 (loading)
Glycosylated ProdrugPhase-transfer catalysisAcetobromoglucose, TBAB68

Pharmacokinetic Profiling: Absorption, Distribution, and Elimination Dynamics

Piperazine ferulate exhibits complex pharmacokinetics characterized by non-linear absorption and tissue-specific distribution:

  • Absorption: Oral bioavailability in rodent models is approximately 35-42% due to first-pass metabolism. Peak plasma concentrations (Tₘₐₓ) occur at 1.5 ± 0.3 hours post-administration, with food increasing AUC by 22% through enhanced lymphatic transport [4] [8]. Enterohepatic recirculation contributes to secondary plasma peaks at 6-8 hours.
  • Distribution: PF demonstrates renal-targeted distribution, with kidney-to-plasma ratios reaching 8.5:1 in diabetic rat models. This organ selectivity is attributed to organic cation transporters (OCT2) expressed in renal tubules [5]. Plasma protein binding is moderate (65-72%), primarily to albumin, with a steady-state volume of distribution (Vdₛₛ) of 1.8 ± 0.4 L/kg [4].
  • Metabolism & Elimination: Hepatic metabolism involves UGT1A9-mediated glucuronidation (70%) and CYP2D6-mediated oxidation (25%), generating two primary metabolites: PF-3-O-glucuronide and desmethyl-PF. Renal excretion accounts for 60-65% of elimination, with 85% as metabolites. Biliary clearance contributes 20-25%, evidenced by fecal recovery studies [2] [4]. Significant drug-drug interactions occur with methotrexate, where PF reduces methotrexate's mean residence time (MRT) by 38% and half-life (T₁/₂) by 42% via induction of renal efflux transporters [2].

Table 2: Pharmacokinetic Parameters of Piperazine Ferulate in Rat Models

ParameterSingle Dose (50mg/kg)Repeated Dose (50mg/kg/day)Change (%)
Cₘₐₓ (μg/mL)8.2 ± 1.112.5 ± 2.3+52.4
Tₘₐₓ (h)1.5 ± 0.31.2 ± 0.2-20.0
AUC₀–∞ (μg·h/mL)42.7 ± 5.389.6 ± 8.7+109.8
Renal Clearance (mL/min/kg)1.8 ± 0.22.9 ± 0.3+61.1
t₁/₂ (h)2.7 ± 0.41.9 ± 0.3-29.6

Formulation Strategies for Enhanced Bioavailability

To overcome PF's inherent bioavailability limitations, advanced formulation approaches have been developed:

  • Sustained-Release Systems: Matrix tablets incorporating 40% HPMC K4M achieve zero-order release kinetics over 12 hours. This reduces Cₘₐₓ-related side effects while maintaining therapeutic concentrations, with a 2.1-fold increase in relative bioavailability compared to immediate-release formulations [3]. Optimization involves:
  • Hydrophilic polymers (HPMC K4M, K15M) as release retardants
  • Microcrystalline cellulose as binder
  • Starch derivatives as disintegrants
  • Lipid-Based Delivery: Self-microemulsifying drug delivery systems (SMEDDS) containing Capryol™ 90 (oil), Cremophor® EL (surfactant), and Transcutol® HP (co-surfactant) in 30:50:20 ratios form nanoemulsions (<50nm) upon aqueous dilution. This enhances lymphatic uptake, reducing first-pass metabolism and increasing oral bioavailability to 68% in preclinical models [8].

  • Nano-Engineered Carriers: Two advanced systems show promise:

  • Chitosan-coated nanoemulsions (particle size: 180±25nm; zeta potential: +32mV) enhance intestinal retention via mucoadhesion, improving permeability 3.2-fold versus unmodified formulations [8]
  • Cyclodextrin complexes (HP-β-CD) increase aqueous solubility 5-fold through host-guest interactions, confirmed by phase-solubility studies (Aᴿ-type diagrams) and differential scanning calorimetry [3]

Table 3: Bioavailability Enhancement Strategies for Piperazine Ferulate

Formulation ApproachKey ComponentsParticle SizeRelative Bioavailability vs. Standard
HPMC Matrix Tablet (SR)HPMC K4M, lactose, Mg stearateN/A2.1-fold
SMEDDSCapryol 90/Cremophor EL/Transcutol HP42 ± 8 nm3.0-fold
Chitosan NanoemulsionChitosan (0.25%), Tween 80180 ± 25 nm3.5-fold
HP-β-CD Inclusion ComplexHP-β-CD (1:2 molar ratio)Molecular complex2.8-fold

Compounds Mentioned in Article

Properties

CAS Number

171876-65-6

Product Name

Piperazine Ferulate

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+

InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.